molecular formula C23H26N2O4 B2552935 (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 903867-92-5

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2552935
CAS No.: 903867-92-5
M. Wt: 394.471
InChI Key: PKNRLZAVRGSPNB-MOSHPQCFSA-N
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Description

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core, a methoxyphenyl group, and a piperazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the methoxyphenyl group may produce a hydroxybenzofuran derivative .

Scientific Research Applications

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

Uniqueness

What sets (2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from diverse research sources.

Chemical Structure and Synthesis

The compound's molecular formula is C20H24N2O4C_{20}H_{24}N_{2}O_{4} with a molecular weight of approximately 356.42 g/mol. The structural formula can be represented as follows:

 2Z 6 hydroxy 2 3 methoxyphenyl methylidene 4 methyl 7 4 methylpiperazin 1 yl methyl 2 3 dihydro 1 benzofuran 3 one\text{ 2Z 6 hydroxy 2 3 methoxyphenyl methylidene 4 methyl 7 4 methylpiperazin 1 yl methyl 2 3 dihydro 1 benzofuran 3 one}

Synthesis

The synthesis typically involves a multi-step process, including the reaction of appropriate substituted benzofurans with piperazine derivatives under controlled conditions. Various methods such as refluxing in ethanol or using microwave-assisted synthesis have been reported to enhance yield and purity .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32 to 128 µg/mL .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For instance, it has been noted to inhibit carbonic anhydrase activity, which is crucial for various physiological processes .

Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .

Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted using agar diffusion methods. The compound was tested against a panel of bacterial strains with results indicating significant zones of inhibition, particularly against S. aureus (15 mm) and E. coli (12 mm) at concentrations of 100 µg/mL .

Data Summary

Biological Activity Effect Tested Concentration Reference
AnticancerInduces apoptosisIC50: 10–20 µM
AntimicrobialInhibits growth of bacteria32–128 µg/mL
Enzyme InhibitionInhibits carbonic anhydraseNot specified

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-11-19(26)18(14-25-9-7-24(2)8-10-25)23-21(15)22(27)20(29-23)13-16-5-4-6-17(12-16)28-3/h4-6,11-13,26H,7-10,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRLZAVRGSPNB-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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